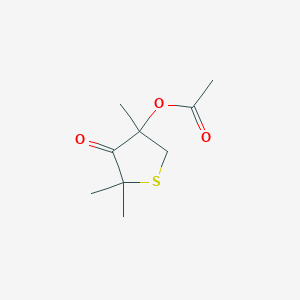![molecular formula C20H26ClNO3 B14531913 4-[4-(2-Phenoxyphenoxy)butyl]morpholine;hydrochloride CAS No. 62232-55-7](/img/structure/B14531913.png)
4-[4-(2-Phenoxyphenoxy)butyl]morpholine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(2-Phenoxyphenoxy)butyl]morpholine;hydrochloride is a chemical compound that belongs to the morpholine family Morpholine derivatives are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and chemical synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Phenoxyphenoxy)butyl]morpholine;hydrochloride typically involves the reaction of morpholine with 4-(2-phenoxyphenoxy)butyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Phenoxyphenoxy)butyl]morpholine;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
4-[4-(2-Phenoxyphenoxy)butyl]morpholine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-(2-Phenoxyphenoxy)butyl]morpholine;hydrochloride involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-[4-(2-Phenoxyphenoxy)butyl]morpholine;hydrochloride can be compared with other morpholine derivatives, such as:
Morpholine: A simpler compound with a wide range of applications in chemical synthesis and industry.
4-[4-(2-Butoxyphenoxy)butyl]morpholine hydrochloride: A similar compound with different substituents, leading to variations in its properties and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .
Properties
CAS No. |
62232-55-7 |
|---|---|
Molecular Formula |
C20H26ClNO3 |
Molecular Weight |
363.9 g/mol |
IUPAC Name |
4-[4-(2-phenoxyphenoxy)butyl]morpholine;hydrochloride |
InChI |
InChI=1S/C20H25NO3.ClH/c1-2-8-18(9-3-1)24-20-11-5-4-10-19(20)23-15-7-6-12-21-13-16-22-17-14-21;/h1-5,8-11H,6-7,12-17H2;1H |
InChI Key |
YKLHJESVOKPOKU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCCOC2=CC=CC=C2OC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Benzene-1,3,5-triyltris(oxy)]tris[diheptyl(methyl)silane]](/img/structure/B14531831.png)
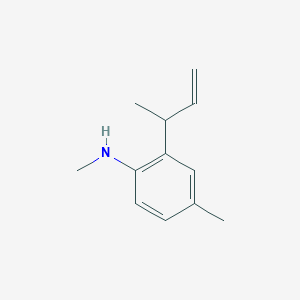
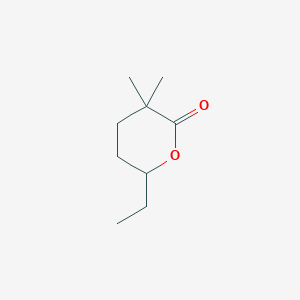
methanone](/img/structure/B14531846.png)
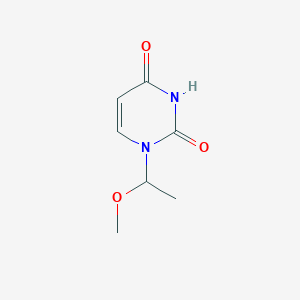
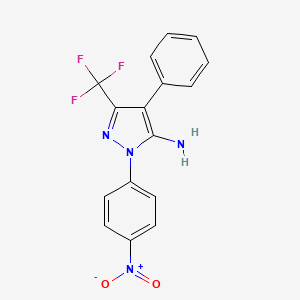
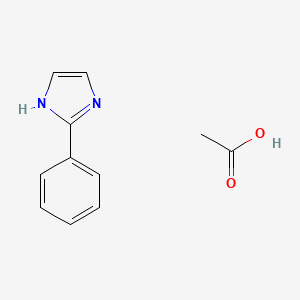

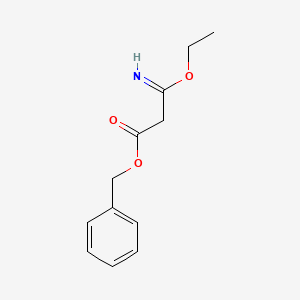


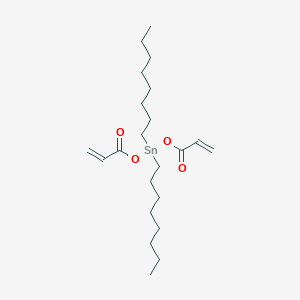
![1-[2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethyl]-4-(thiophen-2-yl)piperidin-4-ol](/img/structure/B14531908.png)
